molecular formula C6H7ClN2 B1582807 5-Chloro-m-phenylenediamine CAS No. 33786-89-9

5-Chloro-m-phenylenediamine

Cat. No.: B1582807
CAS No.: 33786-89-9
M. Wt: 142.58 g/mol
InChI Key: VZNUCJOYPXKLTA-UHFFFAOYSA-N
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Description

5-Chloro-m-phenylenediamine: is an organic compound with the molecular formula C6H7ClN2 . It is a derivative of m-phenylenediamine, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is used in various industrial applications, particularly in the synthesis of dyes and as an intermediate in pharmaceutical production .

Scientific Research Applications

Chemistry: 5-Chloro-m-phenylenediamine is used as a building block in the synthesis of various organic compounds, including dyes and polymers. It serves as an intermediate in the production of aramid fibers and epoxy resins .

Biology and Medicine: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of drugs. Its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties .

Industry: The compound is used in the production of dyes for textiles and leather. It is also employed in the manufacture of hair dyes, where it acts as a coupling agent to produce vibrant colors .

Safety and Hazards

5-Chloro-m-phenylenediamine is harmful if swallowed, in contact with skin, or if inhaled . It is also suspected of causing genetic defects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Biochemical Analysis

Biochemical Properties

5-Chloro-m-phenylenediamine plays a significant role in biochemical reactions, particularly in the field of coordination chemistry. It acts as a ligand precursor, forming complexes with metals that can be further oxidized to produce diimine derivatives . These complexes are often colorful and can exist in various stable oxidation states. The compound interacts with enzymes and proteins involved in oxidative polymerization, such as peroxidases, which facilitate the formation of polymeric structures . Additionally, this compound can interact with biomolecules like nucleic acids, potentially forming adducts that may influence genetic material .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, exposure to this compound can lead to oxidative stress in cells, resulting in the activation of stress response pathways and changes in the expression of genes involved in antioxidant defense . This compound can also affect cellular metabolism by interacting with enzymes involved in metabolic pathways, potentially leading to alterations in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their activity . For example, this compound can inhibit the activity of certain enzymes involved in DNA repair, leading to an accumulation of DNA damage . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent oxidative stress and long-term changes in cellular function . These effects may include alterations in cell proliferation, apoptosis, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to toxic or adverse effects . For example, high doses of this compound have been associated with increased oxidative stress, DNA damage, and cell death in animal models . Threshold effects have also been observed, where a certain dosage level must be reached before significant biological effects are seen .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo oxidative metabolism, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic reactions can influence the overall metabolic flux and levels of specific metabolites within the cell . Enzymes such as cytochrome P450s are often involved in the metabolism of this compound, contributing to its biotransformation and elimination .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can be influenced by factors such as its chemical properties, the presence of specific transporters, and its affinity for binding proteins . This can affect its accumulation and localization within different tissues and organs .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can affect mitochondrial function . These localization patterns can determine the specific biological effects of the compound within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloro-m-phenylenediamine can be synthesized through several methods. One common method involves the chlorination of m-phenylenediamine. The reaction typically occurs in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 5-chloro-1,3-dinitrobenzene. This process requires a hydrogenation catalyst, such as palladium on carbon, and is carried out under high pressure and temperature to achieve efficient reduction of the nitro groups to amine groups .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-m-phenylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 5-Chloro-m-phenylenediamine is unique due to the presence of the chlorine atom, which imparts different chemical reactivity and properties compared to its non-chlorinated counterparts. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-chlorobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-4-1-5(8)3-6(9)2-4/h1-3H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNUCJOYPXKLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067795
Record name 1,3-Benzenediamine, 5-chloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33786-89-9
Record name 3,5-Diaminochlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33786-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediamine, 5-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033786899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediamine, 5-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzenediamine, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLORO-1,3-PHENYLENEDIAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

An aminobenzene is produced by reacting a chlorobenzene with ammonia in the presence of a copper type catalyst, namely by reacting ammonia with 3,5-diaminochlorobenzene to produce 1,3,5-triaminobenzene at a temperature of 150° to 250° C. at a molar ratio of ammonia of 2 to 10 to 3,5-diaminochlorobenzene in the presence of a copper compound catalyst.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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